molecular formula C12H23NO3 B8713550 1-[3,3-Bis(ethyloxy)propyl]-2-piperidinone

1-[3,3-Bis(ethyloxy)propyl]-2-piperidinone

Cat. No. B8713550
M. Wt: 229.32 g/mol
InChI Key: VHPGRIOZEKXWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691991B2

Procedure details

A solution of N-[3,3-bis(ethyloxy)propyl]-5-chloropentanamide (10 g, 38 mmol) in THF (400 mL) was treated with lithium hexamethyl disilazide (LiHMDS, 1.0 M in THF) (40 mL, 40 mmol) at ambient temperature. After stirring for 15 min., an additional 10 mL of LiHMDS was added and the reaction was stirred an additional 30 min. After TLC (EtOAc) showed the absence of starting material, the reaction was poured into a sep. funnel containing EtOAc (500 mL) and 1N NaHSO4 (500 mL). Back extracted the aqueous with EtOAc then combined the organics, washed them with brine, dried over MgSO4, filtered, and concentrated in vacuo to provide the product as a clear viscous oil. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.10 (t, J=7.02 Hz, 6 H), 1.63-1.74 (m, 6 H), 2.17 (t, J=6.11 Hz, 2 H), 3.20-3.28 (m, 4 H), 3.42 (dq, J=9.55, 7.07 Hz, 2 H), 3.56 (dq, J=9.55, 7.07 Hz, 2 H), 4.47 (t, J=5.62 Hz, 1 H).
Name
N-[3,3-bis(ethyloxy)propyl]-5-chloropentanamide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:15][CH2:16][CH3:17])[CH2:5][CH2:6][NH:7][C:8](=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12]Cl)[CH3:2].C[Si](C)(C)[N-][Si](C)(C)C.[Li+].CCOC(C)=O.OS([O-])(=O)=O.[Na+]>C1COCC1>[CH2:1]([O:3][CH:4]([O:15][CH2:16][CH3:17])[CH2:5][CH2:6][N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][C:8]1=[O:14])[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
N-[3,3-bis(ethyloxy)propyl]-5-chloropentanamide
Quantity
10 g
Type
reactant
Smiles
C(C)OC(CCNC(CCCCCl)=O)OCC
Name
Quantity
40 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
500 mL
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred an additional 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
the reaction was poured into a sep
EXTRACTION
Type
EXTRACTION
Details
Back extracted the aqueous with EtOAc
WASH
Type
WASH
Details
washed them with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(CCN1C(CCCC1)=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.